
N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-412997 is a compound known for its role as a selective dopamine D4 receptor agonist. It has been extensively used in scientific research to study the effects of dopamine receptor activation, particularly in the context of cognitive performance and neurological disorders . The compound’s chemical name is N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide, and it has a molecular formula of C19H23N3O .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A-412997 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine intermediate, which involves the reaction of 2-chloropyridine with piperidine under basic conditions.
Acylation Reaction: The piperidine intermediate is then acylated with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of A-412997 typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
A-412997 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: A-412997 can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
A-412997 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective dopamine receptor activation.
Biology: Investigated for its effects on neuronal activity and cognitive functions.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as schizophrenia, ADHD, and autism.
Industry: Utilized in the development of new drugs targeting dopamine receptors.
Mecanismo De Acción
A-412997 exerts its effects by selectively binding to and activating dopamine D4 receptors. This activation leads to a cascade of intracellular events, including the modulation of cyclic AMP levels and the activation of downstream signaling pathways. The compound’s high selectivity for D4 receptors over other dopamine receptor subtypes makes it a valuable tool for studying the specific roles of D4 receptors in various physiological and pathological processes .
Comparación Con Compuestos Similares
A-412997 is unique in its high selectivity for dopamine D4 receptors compared to other compounds such as PD-168,077 and CP-226,269. Unlike these older compounds, A-412997 does not exhibit significant affinity for other dopamine receptor subtypes, making it a more precise tool for research .
List of Similar Compounds
PD-168,077: Another selective dopamine D4 receptor agonist but with lower selectivity compared to A-412997.
CP-226,269: A dopamine D4 receptor agonist with broader receptor affinity.
ABT-724: A compound with similar applications but different receptor selectivity profiles.
Propiedades
Fórmula molecular |
C20H24N2O |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H24N2O/c1-16-9-8-12-18(15-16)21-20(23)19(17-10-4-2-5-11-17)22-13-6-3-7-14-22/h2,4-5,8-12,15,19H,3,6-7,13-14H2,1H3,(H,21,23) |
Clave InChI |
AFBPRYFASYWXCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


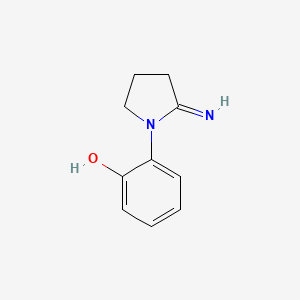
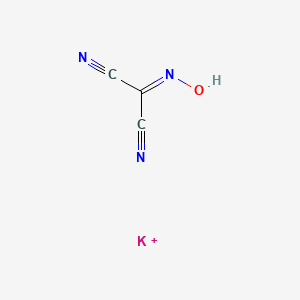
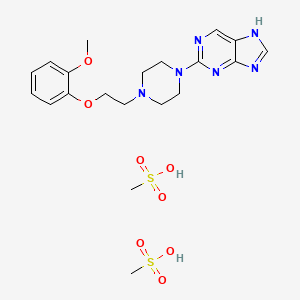
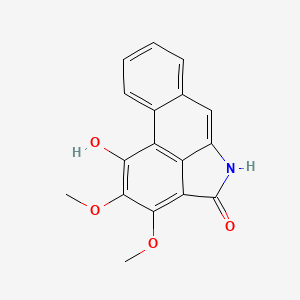
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)

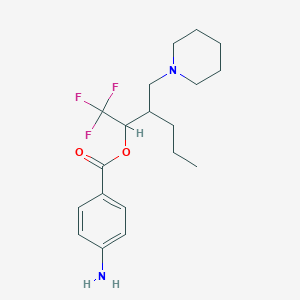
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
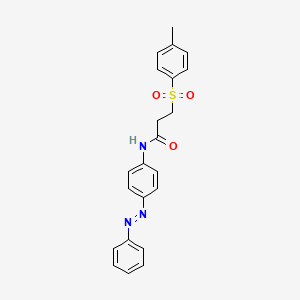
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)
![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)
